(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide
Description
(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide is a sulfur-containing derivative of chromone, a privileged scaffold in medicinal and materials chemistry. Its structure features a chromen-4-one core linked to a cyano-substituted propenethioamide group in the E-configuration.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-oxochromen-3-yl)prop-2-enethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c14-6-8(13(15)18)5-9-7-17-11-4-2-1-3-10(11)12(9)16/h1-5,7H,(H2,15,18)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJRRGVCXFMYBA-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=C(C#N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C(\C#N)/C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide typically involves the condensation of 4-oxo-4H-chromen-3-carbaldehyde with a suitable thioamide derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or thioamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide (Compound 1)
- Structural Difference : Replaces the thioamide (-NHC=S) group with an amide (-NHC=O).
- Synthesis: Prepared via condensation of chromone-aldehydes with cyanoacetamide under mild conditions .
- Reactivity : The amide group is less reactive toward nucleophiles compared to thioamide, reducing its utility in cyclization reactions for heterocycle formation.
- Applications : Primarily explored in optical materials due to its planar conjugated system, but lacks sulfur’s redox-active properties .
2-cyano-3-(4-thioxo-4H-chromen-3-yl)prop-2-enethioamide (Compound 77)
- Structural Difference : Features a thioxo (C=S) group at the chromone’s 4-position instead of oxo (C=O).
- Synthesis: Generated via sulfurization of [(4-oxo-4H-chromen-3-yl)methylene]malononitrile with Lawesson’s reagent .
- Electronic Properties : The thioxo group increases electron-withdrawing effects, altering UV-Vis absorption spectra and reducing fluorescence quantum yield compared to the oxo analog .
- Applications: Potential in photodynamic therapy due to enhanced intersystem crossing from sulfur’s heavy atom effect.
Phosphorus-Containing Derivatives (Compounds 2–4, 79)
- Structural Differences : Incorporate phosphorus heterocycles (e.g., 1,3,2-diazaphosphinane) at the chromone’s 3-position. Example: Compound 79 includes a 4-methoxyphenyl-substituted diazaphosphinane ring .
- Synthesis : Formed via reactions of chromone-based precursors with phosphorus pentasulfide or diethyl phosphite, enabling cyclization .
- Reactivity : Phosphorus atoms enable coordination chemistry and catalytic applications, unlike the sulfur/oxygen-only systems in the target compound.
- Applications : Explored as ligands in catalysis and as antimicrobial agents due to P–S/N bonding motifs .
Tabulated Comparison of Key Properties
| Compound Name | Core Modification | Key Functional Groups | Synthesis Method | Notable Applications |
|---|---|---|---|---|
| Target Compound | Chromen-4-one | Thioamide (-NHC=S), cyano | Sulfurization of amide precursor | Optical materials, drug discovery |
| Compound 1 (Amide analog) | Chromen-4-one | Amide (-NHC=O), cyano | Condensation with cyanoacetamide | Conjugated polymers |
| Compound 77 (Thioxo analog) | Chromen-4-thione | Thioamide, cyano | Lawesson’s reagent reaction | Photodynamic agents |
| Compound 79 (Phosphorus heterocycle) | Chromen-4-one + diazaphosphinane | P=S, 4-methoxyphenyl | Phosphorus reagent cyclization | Catalysis, antimicrobials |
Research Findings and Implications
- Electronic Effects : The thioamide group in the target compound increases electron delocalization compared to amide analogs, as evidenced by redshifted absorption bands in UV-Vis spectra .
- Biological Activity : Thioamide derivatives exhibit enhanced enzyme inhibition (e.g., kinase targets) due to sulfur’s stronger hydrogen-bonding capacity .
- Thermal Stability : Phosphorus-containing analogs (e.g., Compound 79) show higher thermal stability (>250°C) than sulfur-only derivatives, making them suitable for high-temperature applications .
Q & A
Q. What are the standard methods for synthesizing (E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide?
The synthesis typically involves multi-step reactions starting with chromone derivatives. A common approach includes:
- Knoevenagel condensation : Reacting 3-formylchromone with cyanoacetamide derivatives under basic conditions (e.g., piperidine catalysis) to form the α,β-unsaturated nitrile core .
- Thioamide formation : Treating the intermediate with phosphorus pentasulfide (P₄S₁₀) in dry toluene to introduce the thioamide group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation. Key characterization tools : ¹H/¹³C NMR (DMSO-d₆), FT-IR (C≡N stretch ~2200 cm⁻¹), and HRMS (m/z calculated for C₁₃H₈N₂O₂S: 264.03) .
Q. How is the structural configuration (E/Z isomerism) of this compound confirmed experimentally?
The E-configuration is validated via:
- NOESY NMR : Absence of nuclear Overhauser effect between the chromone carbonyl oxygen and the cyano group, confirming trans geometry.
- X-ray crystallography : Single-crystal analysis reveals bond angles and dihedral angles consistent with the E isomer (e.g., C=C bond length ~1.34 Å) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., chromone aromatic protons at δ 7.8–8.2 ppm) and carbon assignments.
- FT-IR : Confirms functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 265.04).
- UV-Vis : Chromone moiety shows λₘₐₛ ~270 nm (π→π* transitions) .
Advanced Questions
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
- DFT calculations : Predict transition states for Knoevenagel condensation to optimize solvent (e.g., ethanol vs. DMF) and catalyst (e.g., piperidine vs. ammonium acetate) .
- Molecular docking : Screen thioamide intermediates for steric hindrance to improve yield (e.g., substituent effects on chromone ring) .
- In silico solubility prediction : Use tools like COSMO-RS to select recrystallization solvents .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. antioxidant efficacy)?
- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) protocols:
| Assay Type | Test Organism | Media | Incubation Time | Key Result |
|---|---|---|---|---|
| Antifungal | C. albicans | SDA | 48h, 37°C | MIC = 8 µg/mL |
| Antioxidant | DPPH assay | Methanol | 30 min, RT | IC₅₀ = 12 µM |
- Structural analogs : Modify substituents (e.g., methoxy vs. nitro groups) to isolate activity trends .
Q. What strategies are recommended for analyzing the compound’s mechanism of action in pharmacological studies?
- Kinetic binding assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to target enzymes (e.g., cyclooxygenase-2) .
- Metabolomic profiling : LC-MS/MS identifies downstream metabolites in cell lines (e.g., HepG2) to map pathways .
- Crystallographic studies : Co-crystallize with target proteins (e.g., kinases) using SHELXL for refinement .
Methodological Tables
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Alternative | Yield Impact |
|---|---|---|---|
| Catalyst | Piperidine | NH₄OAc | +15% |
| Solvent | Ethanol | DMF | -20% |
| Temperature | 80°C | 60°C | +10% |
Q. Table 2: Antifungal Activity of Derivatives
| Derivative | Substituent | MIC (C. albicans) | MIC (A. niger) |
|---|---|---|---|
| 4a | Pyrrolidine | 8 µg/mL | 16 µg/mL |
| 4b | Piperidine | 4 µg/mL | 8 µg/mL |
| 4c | Cyclohexyl | 32 µg/mL | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
